6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Descripción

Molecular Structure and Nomenclature

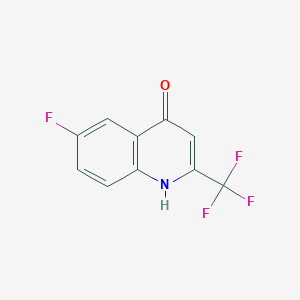

The molecular structure of this compound features a quinoline backbone with three distinct substitution patterns that create its unique chemical profile. The compound possesses the molecular formula C₁₀H₅F₄NO with a molecular weight of 231.15 grams per mole, reflecting the substantial contribution of fluorine atoms to its overall mass. The quinoline core consists of a fused benzene and pyridine ring system, providing the fundamental aromatic framework that defines this class of heterocyclic compounds. The strategic placement of substituents around this core creates a molecule with distinct electronic and steric properties that influence both its chemical reactivity and biological activity.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the systematic name 6-fluoro-2-(trifluoromethyl)quinolin-4-ol providing precise identification of each substituent's position. Alternative names include 4-quinolinol, 6-fluoro-2-(trifluoromethyl)-, and various synonyms reflecting different naming conventions and commercial designations. The compound can exist in tautomeric forms, with the hydroxyl group at position 4 capable of converting to a ketone functionality under certain conditions, creating 6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one as an alternative structural representation. This tautomeric equilibrium significantly influences the compound's chemical behavior and requires careful consideration in synthetic applications.

The physical properties of this compound reflect the influence of fluorine substitution on molecular characteristics. The compound exhibits a melting point range of 259-263°C, indicating substantial thermal stability attributable to the strong carbon-fluorine bonds and the aromatic quinoline framework. The density is reported as 1.511 grams per cubic centimeter, reflecting the high atomic weight of fluorine compared to hydrogen. These physical characteristics, combined with the compound's chemical stability, make it suitable for use in various synthetic transformations and pharmaceutical applications where thermal and chemical robustness are essential requirements.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₀H₅F₄NO | - |

| Molecular Weight | 231.15 | g/mol |

| Melting Point | 259-263 | °C |

| Density | 1.511 | g/cm³ |

| Chemical Abstracts Service Number | 31009-34-4 | - |

| Appearance | Off-white powder | - |

| Purity (Commercial) | >98% | - |

Historical Context in Fluorinated Heterocycle Chemistry

The development of this compound occurs within the broader historical context of fluorinated heterocycle chemistry, which experienced rapid expansion following World War II when synthetic fluoroorganic chemistry emerged as a distinct field. The quinoline family of compounds has ancient origins in natural product chemistry, but the systematic introduction of fluorine substituents into heterocyclic frameworks represents a relatively recent development that has transformed medicinal chemistry over the past several decades. The discovery that fluorine incorporation could dramatically alter the biological and chemical properties of organic molecules led to intensive research efforts focused on developing new synthetic methodologies and exploring the unique characteristics of fluorinated analogs.

The historical trajectory of quinolone development provides important context for understanding the significance of fluorinated derivatives like this compound. Nalidixic acid, discovered in 1962 by George Lesher and coworkers during attempted chloroquine synthesis, represents the foundational compound in quinolone chemistry and served as the starting point for thousands of subsequent analogs. The introduction of fluorine substitution, particularly at the 6-position of the quinoline nucleus, marked a major advancement in the 1980s with compounds like norfloxacin demonstrating enhanced antimicrobial activity compared to their non-fluorinated predecessors. This breakthrough established fluorine as a privileged substituent in quinolone chemistry and sparked broader interest in fluorinated heterocycle development.

The evolution of synthetic methodologies for accessing fluorinated heterocycles has paralleled advances in fluorine chemistry more broadly, with new reagents and techniques enabling increasingly sophisticated molecular architectures. Early synthetic approaches to fluorinated quinolines often relied on direct fluorination methods or nucleophilic substitution reactions, but contemporary strategies encompass a diverse array of techniques including cross-coupling reactions, cyclization approaches, and selective functionalization methods. The development of this compound as a synthetic building block reflects these methodological advances, as its complex substitution pattern requires sophisticated synthetic planning and execution to achieve the desired regiochemistry and functional group compatibility.

Significance in Organofluorine Chemistry Research

The significance of this compound in organofluorine chemistry research extends beyond its immediate applications to encompass broader principles of fluorine effects on molecular properties and biological activity. Organofluorine chemistry has emerged as one of the most dynamic areas of contemporary chemical research due to fluorine's unique combination of electronic and steric properties. The carbon-fluorine bond represents one of the strongest single bonds in organic chemistry, with bond energies approaching 480 kilojoules per mole, significantly exceeding the strength of carbon-hydrogen or carbon-chlorine bonds. This exceptional bond strength, combined with fluorine's small van der Waals radius of 1.47 Ångströms, creates opportunities for molecular modification without introducing significant steric strain.

The compound serves as an exemplary model for understanding how multiple fluorine substituents can be incorporated into heterocyclic frameworks to achieve desired property modifications. The presence of both a single fluorine atom and a trifluoromethyl group provides researchers with opportunities to study the differential effects of these substituents on molecular behavior. The trifluoromethyl group, in particular, has become recognized as a privileged functionality in medicinal chemistry due to its ability to enhance metabolic stability, improve membrane permeability, and modulate binding interactions with biological targets. The strategic positioning of these fluorine-containing groups in this compound creates a molecule that embodies many of the design principles that guide contemporary fluorinated drug development.

Research applications of this compound span multiple areas of chemical investigation, from fundamental studies of fluorine effects on molecular conformation and hydrogen bonding to practical applications in drug discovery and materials science. The compound's utility as a synthetic intermediate for antitubercular and antiplasmodial agents demonstrates the practical value of fluorinated heterocycles in addressing global health challenges. Its role in developing thioquinoline derivatives through thiolation reactions illustrates how fluorinated building blocks can serve as versatile platforms for accessing diverse molecular architectures. These applications highlight the continuing evolution of organofluorine chemistry as researchers develop increasingly sophisticated approaches to incorporating fluorine into complex molecular frameworks.

| Research Area | Application | Reference Context |

|---|---|---|

| Antimicrobial Development | Antitubercular agent synthesis | Thioquinoline precursor development |

| Antimalarial Research | Antiplasmodial agent development | Nucleophilic substitution applications |

| Synthetic Methodology | Fluorinated building block chemistry | Heterocyclic functionalization studies |

| Drug Discovery | Pharmaceutical intermediate synthesis | Medicinal chemistry applications |

| Materials Science | Advanced material development | Polymer and coating enhancement |

Propiedades

IUPAC Name |

6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDABQIPEQHTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301345 | |

| Record name | 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-34-4 | |

| Record name | 31009-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline typically involves the cyclization of 2-trifluoromethylaniline with appropriate reagents. One common method includes the use of methyl acetates in the presence of a base . Another approach involves the thiolation reaction using phosphorus pentasulfide in pyridine to produce thioquinolines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.

Substitution: The hydroxyl group can undergo nucleophilic substitution to form different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like phosphorus pentasulfide and pyridine

Major Products

The major products formed from these reactions include various quinoline derivatives, such as thioquinolines and antiplasmodial agents .

Aplicaciones Científicas De Investigación

1. Medicinal Chemistry

- Antitubercular Agents : The compound serves as a precursor for synthesizing thioquinolines, which are being developed as non-cytotoxic, potent antitubercular agents. Research indicates that it exhibits significant inhibition against Mycobacterium tuberculosis, with an IC₅₀ value of approximately 0.20 µM, showcasing its potential as a treatment option .

- Antimalarial Activity : It is also investigated for its antiplasmodial properties against Plasmodium falciparum, with an EC₅₀ value of 0.96 µg/mL, indicating efficacy in malaria treatment .

2. Antimicrobial Research

- The compound has demonstrated promising activity against various pathogens, including Clostridium difficile. In animal studies, it showed a significant decrease in bacterial load and improved survival rates in infected mice .

3. Chemical Synthesis

- As a building block in organic synthesis, it facilitates the creation of complex organic molecules. Its unique functional groups allow for various chemical modifications, enhancing its utility in developing new compounds .

4. Fluorescent Probes

- The fluorine substitutions make this compound an excellent candidate for creating fluorescent probes used in biological imaging, thereby enhancing the visibility of cellular processes .

5. Material Science

- It finds applications in formulating advanced materials with enhanced chemical resistance and durability, particularly in coatings .

Antitubercular Activity

A study evaluated the antitubercular properties of various quinoline derivatives, including this compound. The results indicated that this compound had a potent inhibitory effect on Mycobacterium tuberculosis, making it a valuable candidate for further drug development .

Antimalarial Efficacy

In another investigation focused on antimalarial compounds, this quinoline derivative was synthesized and tested against Plasmodium falciparum. The findings revealed significant antiplasmodial activity, suggesting its potential as an effective treatment option for malaria .

Mecanismo De Acción

The mechanism of action of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting biological processes such as cell proliferation and apoptosis. The compound’s unique structure allows it to bind effectively to its targets, leading to its desired biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in the Quinoline Core

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

- Substituents : Chlorine (Cl) at position 6 instead of fluorine (F) .

- Impact: Chlorine’s larger atomic size and lower electronegativity may alter electronic distribution and steric interactions.

- Applications : Similar use as a building block in medicinal chemistry, though potency in biological targets may differ due to substituent effects.

4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

- Substituents : Methyl (-CH₃) at position 6 instead of fluorine .

- Its melting point (252–253°C) is slightly lower than the target compound, suggesting differences in crystal packing .

6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline

- Substituents: Amino (-NH₂) at position 6 and a 4-fluorophenyl group at position 2 .

- Impact: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets.

Functional Group Modifications

NSC 368390 (DuP-785)

- Structure: 6-Fluoro-2-(biphenyl)-3-methyl-4-quinolinecarboxylic acid sodium salt .

- Key Features :

- A carboxylic acid (-COOH) at position 4 improves water solubility, contrasting with the hydroxyl group in the target compound.

- A biphenyl group at position 2 enhances π-π stacking interactions with enzymes.

- Biological Activity : Inhibits dihydroorotate dehydrogenase (DHODH) , a key enzyme in pyrimidine biosynthesis, demonstrating potent anticancer activity (98% inhibition of DLD-2 colon cancer at 25 mg/kg) .

6-Fluoro-4-(1,2,2,2-tetrafluoroethyl)-2-(trifluoromethyl)quinoline (III.2.gC)

- Structure : A tetrafluoroethyl group at position 4 .

- Impact : Increased fluorination enhances metabolic stability and resistance to oxidative degradation. Synthesized via Ishikawa’s reagent with moderate yield, this compound exemplifies strategies to optimize halogenated substituents for agrochemical applications .

Ester and Ether Derivatives

Compound 10 (6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Ester)

- Structure : Esterification of the 4-hydroxy group with a bicyclic terpene moiety .

- Synthesis : 33% yield via preparative TLC, lower than other analogs due to steric challenges in ester formation .

- Application : Antiplasmodial activity, demonstrating how derivatization of the hydroxyl group tailors bioactivity.

6-Chloro-4-ethoxy-2-methyl-3-(4-(trifluoromethoxy)phenyl)quinoline (17b)

Structural and Mechanistic Insights

- Tautomerism: The target compound’s 4-hydroxyl group allows keto-enol tautomerism, influencing reactivity in nucleophilic substitutions (e.g., thiolation with P₄S₁₀ to form antitubercular thioquinolines) .

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance binding precision in enzyme active sites compared to chlorine .

- Carboxylic Acid vs. Hydroxyl : The -COOH group in NSC 368390 improves solubility and target engagement, critical for systemic anticancer activity .

Actividad Biológica

6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique trifluoromethyl and hydroxyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential applications in treating infectious diseases, particularly tuberculosis and malaria. Its molecular formula is C₁₀H₅F₄N₁O, with a molecular weight of approximately 231.15 g/mol.

Chemical Structure and Properties

The compound exhibits tautomeric forms, which can influence its biological activity. The presence of multiple functional groups enhances its binding affinity with various biological targets, making it a valuable candidate for drug development.

| Property | Details |

|---|---|

| CAS Number | 31009-34-4 |

| Molecular Formula | C₁₀H₅F₄N₁O |

| Molecular Weight | 231.15 g/mol |

| Key Functional Groups | Hydroxyl, Trifluoromethyl |

Antitubercular Activity

Research indicates that this compound exhibits significant antitubercular activity. It serves as a precursor for synthesizing thioquinolines, which are known for their potent antitubercular properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis effectively. The mechanism of action is believed to involve interference with bacterial DNA synthesis and metabolic pathways essential for bacterial survival .

Antimalarial Activity

The compound also shows promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have reported that derivatives of this compound exhibit low nanomolar activity against both chloroquine-sensitive and resistant strains of the parasite. The structure-activity relationship (SAR) studies indicate that the trifluoromethyl group significantly enhances the antimalarial efficacy compared to non-fluorinated analogs .

Study 1: Antitubercular Efficacy

In a study published in MDPI, researchers synthesized various quinoline derivatives, including this compound, and assessed their antimycobacterial properties. The results indicated that this compound exhibited significant inhibitory effects on M. tuberculosis, with an IC50 value indicating effective concentration levels .

Study 2: Antimalarial Activity

Another study focused on the antiplasmodial properties of fluorinated quinoline derivatives, where this compound showed considerable activity against chloroquine-resistant strains of P. falciparum. The findings suggested that the compound could serve as a lead for developing new antimalarial drugs, especially given its favorable pharmacokinetic properties .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound disrupts critical metabolic pathways in target pathogens, potentially through oxidative stress induction and membrane disruption .

Q & A

Q. What are the common synthetic routes for 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

The synthesis often involves cyclization strategies, such as the Doebner–Miller reaction in biphasic systems or palladium-catalyzed 6-endo-trig Heck cyclization for fluorinated quinoline scaffolds . Key intermediates like trifluoroacetimidoyl chlorides or modified MBH carbonates are used to introduce the trifluoromethyl and fluoro groups . Yield optimization requires precise control of temperature (e.g., 80–100°C for Heck reactions) and catalyst loading (e.g., 5 mol% Pd(OAc)₂). Purification via column chromatography with ethyl acetate/hexane (3:7) typically achieves >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H/¹³C NMR : The hydroxyl proton (δ 10–12 ppm) and fluorine-coupled splitting patterns in aromatic regions confirm substitution patterns .

- FT-IR : A broad O–H stretch (~3200 cm⁻¹) and C=O/C–F vibrations (1650–1700 cm⁻¹) validate functional groups .

- LC-MS : Molecular ion peaks at m/z 231.15 (M+H⁺) and isotopic patterns for fluorine/chlorine aid in structural confirmation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). The trifluoromethyl group enhances stability in acidic conditions, but the hydroxyl moiety may oxidize at pH >10 .

Advanced Research Questions

Q. What strategies resolve low yields in trifluoromethylquinoline synthesis, particularly during Friedel-Crafts cyclization?

Low yields often stem from steric hindrance or electron-deficient intermediates. Mitigation approaches include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 150°C vs. 24 hours conventionally) and improves cyclization efficiency .

- Lewis acid catalysts : ZnCl₂ or BF₃·Et₂O (10 mol%) enhances electrophilicity of carbonyl intermediates, increasing yields by 20–30% .

- Solvent optimization : Dichloroethane (DCE) improves solubility of fluorinated precursors compared to DMF .

Q. How do computational methods aid in predicting the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) against targets like Mycobacterium tuberculosis enoyl-ACP reductase or cancer-related kinases reveals binding affinities. The trifluoromethyl group enhances hydrophobic interactions, while the 4-hydroxy moiety forms hydrogen bonds with active-site residues (e.g., Tyr158 in EGFR). MD simulations (50 ns) assess stability of ligand-protein complexes .

Q. What experimental designs address contradictory bioactivity data in antimicrobial studies of fluorinated quinolines?

Contradictions may arise from assay variability (e.g., broth microdilution vs. disk diffusion) or bacterial strain specificity. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For in vitro cytotoxicity, compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify selective toxicity .

Q. How can regioselective functionalization at the 6-fluoro or 4-hydroxy positions be achieved?

- Protection/deprotection : Use TBSCl to protect the 4-hydroxy group, enabling electrophilic substitution at C6. Deprotect with TBAF in THF .

- Directed ortho-metalation : LDA (2 equiv) at −78°C directs lithiation to C5/C7 positions adjacent to fluorine, enabling coupling with aldehydes or alkyl halides .

Data Analysis and Optimization

Q. What statistical methods are suitable for optimizing reaction parameters in high-throughput synthesis?

Employ Design of Experiments (DoE) with response surface methodology (RSM). Variables include temperature, catalyst loading, and solvent ratio. A central composite design (CCD) identifies optimal conditions (e.g., 92°C, 7 mol% catalyst) to maximize yield .

Q. How should researchers analyze conflicting crystallography data for trifluoromethylquinoline derivatives?

Discrepancies in crystal packing or bond angles often arise from polymorphism. Perform PXRD to compare experimental vs. simulated patterns. DFT calculations (B3LYP/6-31G*) can validate energetically favorable conformations .

Biological Evaluation

Q. What mechanisms explain the antiproliferative activity of this compound in cancer cell lines?

Fluorinated quinolines intercalate DNA and inhibit topoisomerase II, confirmed via comet assays and Western blot (reduced Topo IIα expression). ROS generation assays (DCFH-DA probe) reveal oxidative stress induction, with EC₅₀ values correlating with fluorine electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.